molecular formula C14H18FN3O2S B5703360 ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

カタログ番号 B5703360
分子量: 311.38 g/mol
InChIキー: KWSYDILHRPVKIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cell malignancies. In

作用機序

BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to effectively inhibit the growth and survival of B-cell malignancies in preclinical studies. It has also been found to have minimal off-target effects, reducing the risk of toxicity. In addition, ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has demonstrated the ability to overcome resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments.

実験室実験の利点と制限

One of the main advantages of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a good pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation is that it may not be effective in all patients, as some may have mutations in BTK that render them resistant to inhibition.

将来の方向性

There are several potential future directions for the development of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the combination of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy and overcome resistance. Another direction is the investigation of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, the development of biomarkers to predict response to ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate could help to identify patients who are most likely to benefit from treatment.

合成法

The synthesis of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves several steps, starting with the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with ethyl 1-piperazinecarboxylate to form the desired product. The final compound is purified by column chromatography to obtain a white solid with a high degree of purity.

科学的研究の応用

Ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib. ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is currently in Phase 1 clinical trials for the treatment of relapsed or refractory CLL and other B-cell malignancies.

特性

IUPAC Name

ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSYDILHRPVKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。